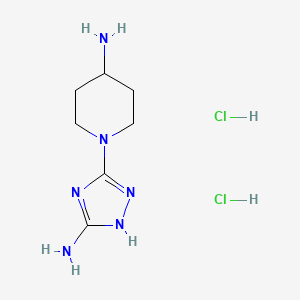

N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azetidines, which are important four-membered heterocycles used in organic synthesis and medicinal chemistry, has seen remarkable advances recently . The reactivity of azetidines is driven by a considerable ring strain, which also makes the ring significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

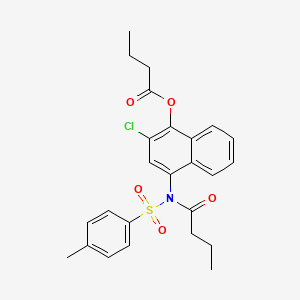

The molecular structure of “N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide” is defined by its molecular formula, C10H16N2O3S. Further details about its structure might require more specific studies or computational modeling.Chemical Reactions Analysis

Azetidines have unique reactivity due to their ring strain . This strain provides a highly attractive entry to bond functionalization . The methods of synthesis of azetidines and the reaction type used for their functionalization have been the focus of recent advances .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 244.31. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Polymer Synthesis Applications

Activated Monomer Polymerization of N-Sulfonylazetidines N-Sulfonylazetidines have been explored for their polymerization capabilities. One study reports the anionic polymerization of N-(methanesulfonyl)azetidine to form a semicrystalline polymer with potential applications in materials science due to its unique polyamide-like structure incorporating sulfonylamides instead of carboxamides (Reisman et al., 2020).

Biochemical and Medicinal Chemistry Applications

Synthesis of Biologically Active Azetidines The synthesis of azetidines and their potential as biologically active compounds have been extensively studied. For instance, the TiCl4-promoted cycloaddition of cyclopropane diesters with azides for the synthesis of azetidines highlights a method for producing compounds with potential biological significance (Zhang et al., 2014).

Anticancer and Antimicrobial Activity of Azetidine Derivatives The synthesis and biological evaluation of Schiff’s bases and azetidinones derived from isonicotinyl hydrazone have demonstrated potential antidepressant and nootropic activities, suggesting the 2-azetidinone skeleton as a promising framework for CNS active agents (Thomas et al., 2016).

Enzymatic Chemistry of Cyclopropane and Aziridine Biosynthesis Studies on the biosynthesis of cyclopropane, epoxide, and aziridine groups in natural products elucidate the chemical mechanisms that underpin the formation of these three-membered ring structures. Such compounds are noted for their antibiotic, antitumor, and various pharmacological activities (Thibodeaux et al., 2012).

Zukünftige Richtungen

Azetidines are a focus of recent advances and future directions in the field of organic synthesis and medicinal chemistry . They are used as motifs in drug discovery, polymerization, and chiral templates . The future directions for “N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide” specifically would likely depend on the results of ongoing and future research.

Eigenschaften

IUPAC Name |

N-cyclopropyl-1-cyclopropylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-10(11-8-1-2-8)7-5-12(6-7)16(14,15)9-3-4-9/h7-9H,1-6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUFHWWSZWADAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2568646.png)

![1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2568653.png)

![3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride](/img/structure/B2568654.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2568662.png)

![4-[4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2568665.png)

![3,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2568666.png)